Anamorelin hydrochloride is a synthetic, orally active ghrelin receptor agonist. [, , , ] It mimics the action of ghrelin, an endogenous hormone that stimulates appetite and growth hormone release. [, , ] Anamorelin hydrochloride has shown promise in preclinical and clinical studies for treating cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by appetite loss, weight loss, and muscle wasting commonly observed in advanced cancer patients. [, , , , , ]
Anamorelin hydrochloride is a synthetic compound designed as a selective agonist for the ghrelin/growth hormone secretagogue receptor. It is primarily investigated for its potential to stimulate appetite and promote weight gain in patients suffering from cachexia, particularly in cancer-related contexts. The compound has been developed by Helsinn Healthcare and has undergone various clinical trials, although it faced regulatory challenges regarding its efficacy and safety.
Anamorelin hydrochloride is derived from the synthesis of its free base form, which is chemically represented as (3R)-1-(2-methylalanyl-D-tryptophyl)-3-benzyl-3-piperidine-1,2,2-trimethylformylhydrazide. The compound has been studied for its pharmacological properties, particularly its ability to increase plasma levels of growth hormone and insulin-like growth factor 1.
Anamorelin hydrochloride falls under the category of non-peptide growth hormone secretagogues. It is classified as a drug candidate for the treatment of cancer cachexia and other related conditions characterized by significant weight loss and muscle wasting.
The synthesis of anamorelin hydrochloride involves several key steps, focusing on the controlled reaction of the free base with hydrochloric acid to form the hydrochloride salt.
The molecular formula for anamorelin hydrochloride is with a molar mass of approximately . The compound features two chiral centers, which contribute to its pharmacological activity.
Recent studies have characterized different crystal forms of anamorelin, including an E crystal form that demonstrates enhanced stability compared to amorphous forms . This stability is crucial for maintaining efficacy during storage and use in formulations.
Anamorelin hydrochloride undergoes various reactions during its synthesis:
Anamorelin functions primarily as an agonist at the growth hormone secretagogue receptor (GHSR).
Anamorelin hydrochloride's primary application lies in clinical settings for treating cancer cachexia and related disorders characterized by significant weight loss:
The development of ghrelin receptor agonists emerged from the discovery of ghrelin in 1999 as the endogenous ligand for growth hormone secretagogue receptors (GHSR) [1] [3]. Early research revealed ghrelin’s dual anabolic effects: appetite stimulation via hypothalamic neuropeptide Y/AgRP neurons and growth hormone (GH)-mediated muscle protein synthesis [3] [6]. However, native ghrelin’s pharmacokinetic limitations—including a short half-life (~30 minutes) and requirement for parenteral administration—hindered therapeutic utility [1] [8]. This spurred efforts to develop orally bioavailable, long-acting ghrelin mimetics. Initial candidates like MK-677 demonstrated proof-of-concept for weight gain but lacked cancer cachexia specificity [6]. Anamorelin hydrochloride (originally ONO-7643) was subsequently optimized to address these gaps, becoming the first selective ghrelin receptor agonist designed specifically for cancer-associated anorexia-cachexia syndrome (CACS) [2] [7].
Table 1: Evolution of Key Ghrelin Receptor Agonists
Compound | Development Phase | Key Attributes | Limitations |
---|---|---|---|
Native Ghrelin | Pre-1999 | Endogenous ligand; anabolic effects | 30-min half-life; IV administration only |
MK-677 | 1990s | Oral bioavailability; prolonged GH secretion | Non-selective; off-target effects |
RC-1291 | Early 2000s | Improved receptor specificity | Limited clinical efficacy in cachexia |
Anamorelin HCl | 2005+ | Selective GHSR-1a agonist; optimized for cachexia | Species-specific metabolic differences |
Cancer cachexia involves multifactorial metabolic dysregulation characterized by muscle proteolysis, adipose depletion, and hypermetabolism. The ghrelin/GHSR axis represents a mechanistic countermeasure to three core pathophysiological pathways:
Preclinical evidence confirmed that ghrelin receptor activation reverses these processes. In murine cancer models, ghrelin infusion increased food intake by 31–48% and lean mass by 11–15% while downregulating IL-6 and TNF-α expression [1] [6]. Crucially, ghrelin’s effects extended beyond appetite stimulation: pair-feeding studies showed ghrelin-treated animals gained more lean mass than controls receiving identical calories, indicating direct anti-catabolic actions [6].
Table 2: Metabolic Pathways Modulated by Ghrelin/GHSR Activation
Pathway | Cachexia-Induced Alteration | Ghrelin Agonism Effect |
---|---|---|
Hypothalamic Signaling | ↑ Pro-inflammatory cytokines; ↓ NPY | ↑ NPY/AgRP neurons; ↓ cytokine sensitivity |
GH/IGF-1 Axis | ↓ GH pulsatility; IGF-1 resistance | ↑ GH secretion; restore IGF-1 anabolic signaling |
Muscle Proteolysis | ↑ Myostatin; ↑ ubiquitin ligases | ↓ Atrogenes; ↑ mTOR phosphorylation |
Adipose Metabolism | ↑ Lipolysis; ↓ adipogenesis | ↓ Hormone-sensitive lipase; ↑ PPARγ activity |
Anamorelin’s design originated from structure-activity relationship (SAR) studies of ghrelin’s N-terminal glycine-serine-serine-phenylalanine core [2] [7]. Key pharmacophore modifications included:
Table 3: Key Structural Modifications in Anamorelin’s Development
Pharmacophore Element | Structural Feature | Functional Impact |
---|---|---|
Core Scaffold | Benzamide linker | ↑ Metabolic stability vs. ghrelin’s ester bond |
Chiral Center | (R)-2-hydrazino-2-methylpropanamide | ↑ GHSR-1a binding (IC₅₀: 0.74 nM) |
Aromatic Domain | 3-Fluorophenyl group | Optimal log P (2.8); enhanced CNS penetration |
Amino Acid Backbone | β-Alanine derivative | Resistance to peptidase cleavage |
In vitro characterization demonstrated anamorelin’s high selectivity for GHSR-1a (>1,000-fold versus opioid, serotonin, or dopamine receptors) [2]. Radioligand binding assays confirmed dose-dependent GHSR activation (EC₅₀ = 1.3 nM), stimulating GH secretion in rat pituitary cells at concentrations ≥10 nM [7]. In vivo, oral anamorelin (3–30 mg/kg) induced dose-dependent weight gain in healthy rats—primarily lean mass (+8.2% vs. controls at 30 mg/kg)—without altering tumor growth in xenograft models [2] [8]. Pharmacokinetic studies in pigs revealed linear exposure (AUC) and a 7-hour elimination half-life, supporting once-daily dosing [7]. These attributes established anamorelin as the first optimized ghrelin mimetic clinically viable for chronic cachexia treatment.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7